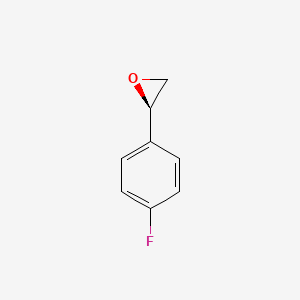

(S)-(4-Fluorophenyl)oxirane

Description

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the "handedness" of molecules, is a fundamental concept in the life sciences. researchgate.net Biological systems, such as the human body, are inherently chiral and often interact differently with the two enantiomers of a chiral molecule. researchgate.net This stereoselectivity has profound implications for the pharmaceutical and agrochemical industries.

In the pharmaceutical industry, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. wiley-vch.de The use of single-enantiomer drugs can lead to improved efficacy, better safety profiles, and lower required dosages. mdpi.com Consequently, there is a strong regulatory and commercial drive to develop and market enantiomerically pure pharmaceuticals. researchgate.netwiley-vch.de

Similarly, in the agrochemical sector, the biological activity of pesticides, herbicides, and fungicides is often dependent on their stereochemistry. chiralpedia.comnih.gov Utilizing a single, more active enantiomer can enhance target specificity, reduce the environmental impact by lowering application rates, and minimize the risk of harm to non-target organisms. chiralpedia.comnih.gov For instance, the fungicidal activity of metalaxyl (B1676325) resides almost exclusively in its R-enantiomer. chiralpedia.com The increasing recognition of these benefits is promoting a shift towards the development of single-enantiomer agrochemicals. nih.gov

Overview of (S)-(4-Fluorophenyl)oxirane as a Key Chiral Synthon

This compound, also known as (S)-4-Fluorostyrene oxide, is a chiral epoxide that has emerged as a valuable building block in asymmetric synthesis. nih.govechemi.com Its structure features a reactive oxirane ring and a phenyl group substituted with a fluorine atom at the para position. nih.gov The fluorine atom, being electron-withdrawing, influences the electronic properties of the aromatic ring and can impact the reactivity of the epoxide.

This compound serves as a precursor for the synthesis of various chiral molecules. acs.org Its utility lies in the ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, leading to the formation of optically active products. wur.nl These reactions allow for the introduction of new functional groups with a defined stereochemistry, making it a crucial intermediate in the synthesis of complex targets.

Scope and Research Focus of this compound Chemistry

The research surrounding this compound is multifaceted, primarily focusing on its synthesis and its application as a chiral building block. A significant area of investigation involves the development of efficient and highly enantioselective methods for its preparation. Techniques such as the Sharpless asymmetric epoxidation, Jacobsen's epoxidation, and biocatalytic approaches using enzymes like epoxide hydrolases or styrene (B11656) monooxygenases are actively explored to achieve high enantiomeric excess (ee). researchgate.netacs.orgnih.gov

Another major research thrust is the utilization of this compound in the synthesis of biologically active compounds. For example, it is a key intermediate in the preparation of certain pharmaceutical agents. nih.gov The ring-opening of the epoxide with various nucleophiles is a common strategy to access chiral alcohols, amines, and other functionalized molecules that form the core of these therapeutic agents. nih.gov The fluorine substituent is of particular interest as it can enhance metabolic stability and binding affinity of the final drug molecule. tandfonline.com

Furthermore, ongoing research explores the reactivity of this compound in novel chemical transformations. This includes its participation in cascade reactions and its use as a substrate to probe the mechanisms of new catalytic systems. acs.org The interplay between the stereochemistry of the epoxide and the electronic effects of the fluorophenyl group continues to be a subject of academic and industrial investigation.

Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | (S)-4-Fluorostyrene oxide, (2S)-2-(4-fluorophenyl)oxirane | 134356-74-4 | C₈H₇FO |

| Metalaxyl | - | 57837-19-1 | C₁₅H₂₁NO₄ |

| (S)-3-hydroxytetradecanoic acid | - | 35683-15-9 | C₁₄H₂₈O₃ |

| (R)-bicultamide | Bicalutamide | 90357-06-5 | C₁₈H₁₄F₄N₂O₄S |

| Eliprodil | - | 119431-25-3 | C₂₀H₂₃F₂NO |

| (R)-(−)-mevalonolactone | - | 19115-49-2 | C₆H₁₀O₃ |

| Indinavir | - | 150378-17-9 | C₃₆H₄₇N₅O₄ |

| Cidofovir | - | 113852-37-2 | C₈H₁₄N₃O₆P |

| Paclitaxel | - | 33069-62-4 | C₄₇H₅₁NO₁₄ |

| Docetaxel | - | 114977-28-5 | C₄₃H₅₃NO₁₄ |

| Tomoxetine | - | 83015-26-3 | C₁₇H₂₁NO |

| Fluoxetine | - | 54910-89-3 | C₁₇H₁₈F₃NO |

| Tesamelteon | Tasimelteon | 609799-22-6 | C₁₅H₁₉NO₂ |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 138.14 g/mol nih.gov |

| Exact Mass | 138.048093005 Da nih.gov |

| Boiling Point | 92 °C at 14 mmHg sigmaaldrich.com |

| Density | 1.167 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.508 sigmaaldrich.com |

| XLogP3 | 1.7 nih.gov |

| Flash Point | 22.2 °C echemi.com |

| Vapor Pressure | 0.707 mmHg at 25°C echemi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459340 | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-74-4, 134356-73-3 | |

| Record name | (2S)-2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 4 Fluorophenyl Oxirane

Enantioselective Synthesis

The enantioselective synthesis of (S)-(4-fluorophenyl)oxirane can be achieved through several distinct pathways, each offering unique advantages in terms of catalyst design and substrate scope. These methods primarily involve the asymmetric epoxidation of a corresponding prochiral precursor or the kinetic resolution of a racemic mixture.

Asymmetric Epoxidation Reactions

Asymmetric epoxidation reactions introduce chirality by selectively oxidizing one of the two enantiotopic faces of a prochiral olefin or by the enantioselective addition of a methylene (B1212753) group to an aldehyde.

The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a carbonyl compound, has been developed into a potent asymmetric method for the synthesis of epoxides. rsc.orgwikipedia.org In this approach, a chiral sulfide (B99878) is used to generate a chiral sulfur ylide in situ. This ylide then reacts with an aldehyde, such as 4-fluorobenzaldehyde, to form the corresponding epoxide with a high degree of enantioselectivity. organic-chemistry.org The reaction's stereochemical outcome is dictated by the structure of the chiral sulfide. bristol.ac.uk

The catalytic cycle involves the reaction of the sulfide with a carbene precursor, often generated from a diazo compound or an alkyl halide, to form the sulfonium (B1226848) ylide. This ylide then reacts with the aldehyde to produce the epoxide and regenerate the sulfide catalyst. bristol.ac.uk Various chiral sulfides have been developed to achieve high enantioselectivity in the epoxidation of aromatic aldehydes.

Table 1: Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Aromatic Aldehydes A representation of results from studies on related substrates, indicating the potential for synthesis of this compound.

| Aldehyde | Chiral Sulfide Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Benzaldehyde | Camphor-derived | 78 | 94 |

| 4-Chlorobenzaldehyde | Bicyclic [2.2.1] | 92 | 96 |

| 4-Nitrobenzaldehyde | C2-symmetric Thiolane | 85 | 97 |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. researchgate.net For the asymmetric epoxidation of olefins like 4-fluorostyrene (B1294925), chiral ketones and iminium salts are prominent organocatalysts. nih.govnih.gov Chiral ketones, particularly those derived from carbohydrates like fructose, can generate chiral dioxiranes in situ upon reaction with an oxidant such as Oxone®. scispace.com These chiral dioxiranes then transfer an oxygen atom to the olefin in an enantioselective manner. researchgate.net

Another significant organocatalytic approach involves the use of chiral iminium salts. nih.gov These catalysts activate the oxidant, leading to the formation of a chiral oxaziridinium salt, which then acts as the epoxidizing agent. researchgate.net This method has been successfully applied to a range of styrene (B11656) derivatives, demonstrating broad substrate scope.

Table 2: Organocatalytic Asymmetric Epoxidation of Styrene Derivatives Illustrative data from organocatalytic systems applied to styrene analogs.

| Substrate | Catalyst Type | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Styrene | Fructose-derived Ketone | Oxone® | 88 | 92 |

| trans-β-Methylstyrene | Chiral Iminium Salt | Oxone® | 95 | 97 |

| 2-Chlorostyrene | Fructose-derived Ketone | Oxone® | 85 | 90 |

Metal-catalyzed reactions are a cornerstone of asymmetric epoxidation. The Jacobsen-Katsuki epoxidation, utilizing chiral manganese(III)-salen complexes, is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, including aryl-substituted ones like 4-fluorostyrene. wikipedia.orgorganic-chemistry.org The catalyst, typically used in small amounts, activates a terminal oxidant (e.g., sodium hypochlorite) to deliver an oxygen atom to the double bond with high enantiocontrol. nih.gov The specific stereochemical outcome is influenced by the precise structure of the chiral salen ligand. nih.gov

The mechanism is believed to involve a high-valent manganese-oxo species as the active oxidant. wikipedia.org The alkene approaches this species in a specific orientation dictated by the chiral ligand, leading to the formation of one enantiomer of the epoxide in excess.

Table 3: Jacobsen-Katsuki Asymmetric Epoxidation of Styrene Derivatives Performance of Mn(III)-salen catalysts with various substituted styrenes.

| Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | 84 | 97 |

| 4-Chlorostyrene | (R,R)-Jacobsen's Catalyst | NaOCl | 81 | 96 |

| 2,4-Dichlorostyrene | (R,R)-Jacobsen's Catalyst | NaOCl | 78 | 95 |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. The use of enzymes, such as epoxide hydrolases, is a key strategy in this area.

The kinetic resolution of racemic (4-fluorophenyl)oxirane can be efficiently achieved using epoxide hydrolases (EHs). nih.gov These enzymes catalyze the enantioselective hydrolysis of one enantiomer of the epoxide to the corresponding diol, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. mdpi.com The success of this method relies on the high enantioselectivity of the enzyme, which preferentially processes one enantiomer over the other.

For instance, epoxide hydrolases from various microbial sources, such as Aspergillus and Sphingopyxis species, have been shown to effectively resolve racemic styrene oxides and their halogenated derivatives. elsevierpure.com Recent studies have even focused on engineering these enzymes, such as the epoxide hydrolase from Aspergillus usamii, to enhance their enantioselectivity towards specific substrates like ortho-fluorostyrene oxide. nih.gov

Table 4: Biocatalytic Resolution of Racemic Styrene Oxide Derivatives using Epoxide Hydrolases Data showcasing the enzymatic resolution to obtain the (S)-enantiomer of substituted styrene oxides.

| Racemic Substrate | Enzyme Source | Yield of (S)-Epoxide (%) | Enantiomeric Excess of (S)-Epoxide (%) |

|---|---|---|---|

| 4-Chlorostyrene oxide | Sphingopyxis sp. | 26.8 | >99 |

| ortho-Fluorostyrene oxide | Engineered Aspergillus usamii EH | ~50 | >99 |

| Styrene oxide | Sphingopyxis sp. | 20.6 | >99 |

Biomimetic Styrene Monooxygenase Enzymatic Cascades

Nature's catalysts, enzymes, offer a powerful approach for stereoselective synthesis. Styrene monooxygenases (SMOs) are particularly effective for the asymmetric epoxidation of styrene and its derivatives. nih.gov SMOs are typically two-component flavoprotein monooxygenases, consisting of a reductase (StyB) and an oxygenase (StyA). nih.gov The reductase utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to reduce flavin adenine dinucleotide (FAD), which then transfers to the oxygenase component. nih.gov The StyA enzyme uses the reduced FAD and molecular oxygen to form a hydroperoxyflavin intermediate, which performs the highly selective epoxidation of the alkene substrate. nih.gov

To streamline this process and enhance its practicality for chemical synthesis, biomimetic systems have been developed. These cascades circumvent the need for the reductase component (StyB) and the expensive NADH cofactor by using a synthetic reductant. nih.gov A notable example is the use of 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) as a nicotinamide coenzyme biomimetic. nih.gov This chemo-enzymatic cascade allows the isolated StyA oxygenase to perform the epoxidation with high efficiency and enantioselectivity. rsc.org

For the synthesis of this compound, 4-fluorostyrene is subjected to the StyA enzyme in the presence of the biomimetic reductant and molecular oxygen. The enzyme's active site directs the oxygen transfer to one face of the double bond, yielding the (S)-epoxide with high enantiomeric excess (>95% ee). mdpi.com This method represents a green and highly selective route to the desired chiral epoxide. rsc.org

Table 1: Key Components of a Biomimetic Styrene Monooxygenase Cascade

| Component | Function | Notes |

|---|---|---|

| Styrene Monooxygenase (StyA) | Catalyzes the stereoselective epoxidation of the alkene. | The oxygenase component of the two-part enzyme system. |

| Flavin Adenine Dinucleotide (FAD) | Cofactor that is reduced and facilitates oxygen activation. | Acts as a shuttle for reducing equivalents. |

| Biomimetic Reductant (e.g., BNAH) | Reduces FAD, replacing the function of StyB and NADH. | Simplifies the reaction system and reduces cost. |

| Molecular Oxygen (O₂) | The ultimate oxidizing agent. | Typically supplied from air or as pure O₂. |

| Substrate (4-Fluorostyrene) | The prochiral starting material to be epoxidized. | The electronic properties of the fluorine substituent can influence reaction rates. |

Chiral Resolution Techniques

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Hydrolytic kinetic resolution (HKR) is a powerful method for resolving terminal epoxides. unipd.it This technique commonly employs chiral cobalt-salen complexes as catalysts. In this process, racemic (4-fluorophenyl)oxirane is treated with a substoichiometric amount of water (approximately 0.5 equivalents) in the presence of a chiral (salen)Co(III) catalyst. unipd.it The catalyst selectively activates one enantiomer of the epoxide, facilitating its rapid hydrolysis to the corresponding chiral 1,2-diol.

For instance, using an (R,R)-(salen)Co(III) catalyst, the (R)-(4-fluorophenyl)oxirane is preferentially hydrolyzed, leaving the unreacted this compound with very high enantiomeric excess. unipd.it This method is highly efficient, often yielding both the recovered epoxide and the diol product in >99% ee. unipd.it The practicality of HKR is enhanced by the use of water as an inexpensive and environmentally benign reagent, as well as the low catalyst loadings required. unipd.it

Table 2: Typical Results for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

| Parameter | Description | Typical Value |

|---|---|---|

| Catalyst | Chiral (salen)Co(III) complex | (R,R)- or (S,S)-enantiomer |

| Catalyst Loading | Mole percent relative to the substrate | 0.2 - 2.0 mol% |

| Nucleophile | Reagent for ring-opening | Water (H₂O) |

| Yield of Recovered Epoxide | Theoretical maximum is 50% | 40 - 48% |

| ee of Recovered Epoxide | Enantiomeric excess of the unreacted epoxide | >99% |

| ee of Diol Product | Enantiomeric excess of the hydrolyzed product | 95 - 98% |

Enzymes, particularly lipases and epoxide hydrolases, are excellent catalysts for kinetic resolutions due to their high enantioselectivity. nih.gov In the case of racemic (4-fluorophenyl)oxirane, an enzymatic kinetic resolution (EKR) can be performed in several ways.

One common strategy involves the use of a lipase (B570770), such as Novozyme 435 (Candida antarctica lipase B), to catalyze the enantioselective acylation or hydrolysis of a related precursor. nih.govmdpi.com For instance, the racemic epoxide can be converted to a racemic diol, which is then subjected to selective acylation by the lipase, leaving one enantiomer of the diol unreacted. mdpi.com Alternatively, a lipase can catalyze the selective hydrolysis of one enantiomer of a corresponding ester derivative.

Epoxide hydrolases (EHs) offer a more direct approach by catalyzing the enantioselective hydrolysis of the epoxide itself. One enantiomer of the racemic epoxide fits preferentially into the enzyme's active site and is hydrolyzed to the diol, while the other enantiomer is left unreacted and thus enantioenriched. nih.gov The choice of enzyme and reaction conditions is crucial for achieving high selectivity (E-value) and yield. nih.gov

Table 3: Common Enzymes for Enzymatic Kinetic Resolution

| Enzyme Class | Example | Reaction Type |

|---|---|---|

| Lipases | Novozyme 435 (CAL-B) | Transesterification, Acylation, Hydrolysis |

| Lipases | Pseudomonas cepacia Lipase (PCL) | Acylation, Hydrolysis |

| Lipases | Pseudomonas fluorescens Lipase (AK) | Stereoselective Acylation |

| Epoxide Hydrolases | Aspergillus niger EH | Enantioselective Hydrolysis of Epoxides |

| Epoxide Hydrolases | Potato Epoxide Hydrolase (StEH) | Regio- and Enantioselective Hydrolysis |

Beyond hydrolytic methods, a range of chemical kinetic resolution protocols can be applied to racemic epoxides. These often involve enantioselective ring-opening reactions with various nucleophiles, catalyzed by chiral Lewis acids or organocatalysts. For example, chiral chromium or cobalt-salen complexes, similar to those used in HKR, can catalyze the asymmetric ring-opening of epoxides with nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), or phenols.

In a typical procedure, racemic (4-fluorophenyl)oxirane would be treated with a nucleophile in the presence of a substoichiometric amount of a chiral catalyst. The catalyst would preferentially bind to and activate one enantiomer of the epoxide, leading to its rapid reaction. This leaves the unreacted, desired (S)-epoxide in high enantiomeric purity. The choice of nucleophile and catalyst system determines the efficiency and selectivity of the resolution.

Table 4: Overview of Chemical Kinetic Resolution Strategies for Epoxides

| Catalyst System | Nucleophile | Product of Reactive Enantiomer |

|---|---|---|

| Chiral (salen)Cr(III) Complex | Azide (e.g., TMSN₃) | β-Azido alcohol |

| Chiral (salen)Co(III) Complex | Phenols | β-Aryloxy alcohol |

| Chiral Amino Alcohols | Thiols | β-Thio alcohol |

| Chiral Phosphoric Acids | Water/Alcohols | Diol/β-Alkoxy alcohol |

Stereoselective Transformations from Chiral Precursors

An alternative to resolution is the synthesis of the target molecule from a starting material that is already enantiopure. This approach transfers the stereochemistry of the precursor to the final product.

Ring Closure from Chiral Diols or Halohydrins

One of the most direct and reliable methods for synthesizing chiral epoxides is the intramolecular cyclization of a chiral precursor, typically a halohydrin or a diol derivative. rsc.org To synthesize this compound, a suitable chiral precursor such as (1R)-1-(4-fluorophenyl)ethane-1,2-diol or a (2R)-2-halo-1-(4-fluorophenyl)ethanol is required.

The ring closure of a chiral halohydrin is a classic example of an intramolecular Williamson ether synthesis. Treatment of a chiral (2R)-2-chloro-1-(4-fluorophenyl)ethanol with a base (e.g., sodium hydroxide) results in the deprotonation of the hydroxyl group. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion to form the epoxide ring. This reaction proceeds with inversion of configuration at the carbon bearing the halogen. Therefore, a precursor with (R)-stereochemistry at the halogen-bearing carbon yields the (S)-epoxide.

Alternatively, a chiral 1,2-diol can be converted into an epoxide. This often involves a two-step process where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), followed by base-induced ring closure. The stereochemical outcome is again dependent on the Sₙ2 displacement of the leaving group by the remaining hydroxyl group. Halohydrin dehalogenase (HHDH) enzymes can also be employed to catalyze this ring-closure with high stereoselectivity. rsc.orgresearchgate.net

Table 5: Stereochemical Correlation in Epoxide Synthesis via Ring Closure

| Chiral Precursor | Required Stereochemistry for (S)-Epoxide | Reaction Type |

|---|---|---|

| 1-(4-Fluorophenyl)-2-haloethanol (Halohydrin) | (2R)-configuration | Base-induced intramolecular Sₙ2 |

| 1-(4-Fluorophenyl)ethane-1,2-diol | (1R)-configuration (after converting C2-OH to leaving group) | Intramolecular Sₙ2 |

Table of Mentioned Compounds

Derivatization of Chiral Carbonyl Compounds

The synthesis of this compound can be efficiently achieved through the derivatization of a prochiral carbonyl compound, specifically 2-chloro-1-(4-fluorophenyl)ethanone. This methodology hinges on the initial asymmetric reduction of the ketone to form the chiral intermediate, (S)-2-chloro-1-(4-fluorophenyl)ethanol. This crucial step establishes the stereocenter of the final epoxide product. The subsequent intramolecular cyclization of this chlorohydrin intermediate, typically base-induced, yields the desired this compound with high enantiopurity. Both chemical and biocatalytic approaches have been successfully employed for the key asymmetric reduction step.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent chemical method for the enantioselective reduction of prochiral ketones. wikipedia.orgnrochemistry.com This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) reagent (such as BH₃·THF or BH₃·SMe₂) to facilitate the stereoselective transfer of a hydride to the carbonyl group of the substrate. alfa-chemistry.comyoutube.com The predictable stereochemical outcome and high enantioselectivity make the CBS reduction a powerful tool for this transformation. wikipedia.org The reaction is typically conducted under anhydrous conditions at low temperatures to maximize enantiomeric excess. nrochemistry.com

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of (S)-2-chloro-1-(4-fluorophenyl)ethanol. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. rsc.org The use of whole-cell biocatalysts or isolated enzymes can provide excellent yields and enantiomeric excess under mild reaction conditions. researchgate.netresearcher.life For instance, ketoreductases from various microbial sources have been engineered to enhance their activity and selectivity towards specific substrates like 2-chloro-4'-fluoroacetophenone. rsc.org

Following the asymmetric reduction, the resulting (S)-2-chloro-1-(4-fluorophenyl)ethanol undergoes an intramolecular Williamson ether synthesis to form the oxirane ring. This cyclization is typically effected by treatment with a base, which deprotonates the hydroxyl group, enabling it to displace the adjacent chloride ion.

Detailed Research Findings

The following table summarizes the key findings for the synthesis of this compound via the derivatization of 2-chloro-1-(4-fluorophenyl)ethanone, highlighting both the asymmetric reduction and the subsequent cyclization steps.

| Step | Precursor | Method | Catalyst/Reagent | Reaction Conditions | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|---|---|

| 1. Asymmetric Reduction | 2-chloro-1-(4-fluorophenyl)ethanone | Corey-Bakshi-Shibata Reduction | (R)-CBS-oxazaborolidine, BH₃·SMe₂ | THF, -20°C | (S)-2-chloro-1-(4-fluorophenyl)ethanol | - | >95% |

| 1. Asymmetric Reduction | 2-chloro-1-(4-fluorophenyl)ethanone | Biocatalytic Reduction | Engineered Ketoreductase (e.g., from Chryseobacterium sp. CA49) | Buffer, co-factor regeneration system (e.g., isopropanol) | (S)-2-chloro-1-(4-fluorophenyl)ethanol | High | >99% rsc.org |

| 2. Cyclization | (S)-2-chloro-1-(4-fluorophenyl)ethanol | Base-induced cyclization | Aqueous base (e.g., NaOH or K₂CO₃) | - | This compound | High | Maintained from precursor |

Chemical Reactivity and Transformation Pathways of S 4 Fluorophenyl Oxirane

Epoxide Ring-Opening Reactions

The cleavage of the carbon-oxygen bonds in the oxirane ring is the most common transformation for (S)-(4-fluorophenyl)oxirane. This process relieves the inherent ring strain and can be initiated by a wide array of nucleophilic species.

Nucleophilic Attack Strategies

Nucleophilic ring-opening of epoxides like this compound generally proceeds via an S\textsubscript{N}2 mechanism. jsynthchem.com The specific nucleophile employed dictates the nature of the resulting product, allowing for the synthesis of diverse chemical entities.

The reaction of this compound with amines or ammonia (B1221849) is a fundamental method for the synthesis of β-amino alcohols, which are significant structural motifs in many biologically active compounds. lookchem.comscielo.org.mx This aminolysis can be conducted under various conditions, including in the presence of catalysts or in specialized solvent systems to enhance reactivity and selectivity. lookchem.comorganic-chemistry.org For instance, fluoroalkyl alcohols have been shown to activate the oxirane ring towards opening by amines through hydrogen bonding. lookchem.com The reaction typically yields a β-amino alcohol, where the amine has attacked one of the epoxide carbons. researchgate.net

Table 1: Examples of Amine-Mediated Ring Opening of Epoxides This table presents generalized data based on typical epoxide reactions and may not represent specific outcomes for this compound.

| Amine Nucleophile | Product | Catalyst/Solvent | Reference |

|---|---|---|---|

| Aniline | 2-(Phenylamino)-1-(4-fluorophenyl)ethanol | Trifluoroethanol | lookchem.com |

| Morpholine | 1-(4-Fluorophenyl)-2-morpholinoethanol | Toluene | prepchem.com |

Thiols and their corresponding thiolates are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-hydroxy sulfides. arkat-usa.orgmasterorganicchemistry.com These sulfur-containing compounds are valuable intermediates in organic synthesis. The reaction, often referred to as thiolysis, can be performed under neutral, basic, or acidic conditions. arkat-usa.org The use of water as a solvent has been explored as an environmentally benign approach for this transformation, often proceeding with high regioselectivity without the need for a catalyst. arkat-usa.org

Table 2: Thiol-Mediated Ring Opening of Epoxides This table presents generalized data based on typical epoxide reactions and may not represent specific outcomes for this compound.

| Thiol Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Thiophenol | 1-(4-Fluorophenyl)-2-(phenylthio)ethanol | Water | arkat-usa.org |

| p-Tolylthiol | 1-(4-Fluorophenyl)-2-(p-tolylthio)ethanol | Water | arkat-usa.org |

The cyanide ion (CN⁻) is a potent carbon nucleophile that can open the epoxide ring to afford β-hydroxy nitriles. This reaction provides a route to extend the carbon chain and introduce a versatile nitrile functional group, which can be further transformed into carboxylic acids, amines, or other functionalities. The reaction of an epoxide with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide, typically results in the formation of a 3-hydroxypropanenitrile derivative. youtube.comnist.govarranchemical.ie

The hydrolysis of this compound results in the formation of (S)-1-(4-fluorophenyl)ethane-1,2-diol. This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. libretexts.org In basic media, the hydroxide (B78521) ion acts as the nucleophile, directly attacking one of the epoxide carbons. libretexts.org This transformation is a fundamental process for the synthesis of vicinal diols, which are important building blocks in various chemical syntheses. quora.comquora.com

Regioselectivity and Stereocontrol in Ring Opening

The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different constitutional isomers. The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. lumenlearning.comresearchgate.net

Under basic or neutral conditions, the reaction generally follows an S\textsubscript{N}2 mechanism where the nucleophile attacks the sterically less hindered carbon atom. jsynthchem.comyoutube.comyoutube.com For this compound, this would be the terminal, unsubstituted carbon. This preference is due to the lower steric hindrance at this position, allowing for easier access by the nucleophile. youtube.com

Under acidic conditions, the regioselectivity can be more complex. The reaction proceeds through a transition state with significant S\textsubscript{N}1 character. libretexts.orglumenlearning.com The initial protonation of the epoxide oxygen is followed by the nucleophilic attack. The positive charge in the transition state is better stabilized at the more substituted carbon (the benzylic carbon in this case) due to the electronic effects of the phenyl ring. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom. scielo.org.mxlibretexts.org

The stereochemistry of the ring-opening is also a key feature. The S\textsubscript{N}2 attack by the nucleophile occurs from the backside, resulting in an inversion of configuration at the center of attack. lumenlearning.com This stereocontrol is crucial for maintaining or controlling the chirality of the molecule during synthetic transformations.

Table 3: Regioselectivity in Epoxide Ring Opening

| Reaction Condition | Site of Nucleophilic Attack | Predominant Mechanism | Product Type |

|---|---|---|---|

| Basic/Neutral | Less substituted carbon | S\textsubscript{N}2 | Primary alcohol (if terminal epoxide) |

Influence of Electronic Effects of the 4-Fluorophenyl Moiety

The regioselectivity of the epoxide ring-opening is significantly influenced by the electronic nature of the 4-fluorophenyl group. The outcome of the reaction often depends on whether it is conducted under acidic or basic/nucleophilic conditions.

Under acidic conditions , the epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack proceeds through a transition state with significant carbocation character. The 4-fluorophenyl group can stabilize a developing positive charge at the adjacent benzylic carbon through resonance. Although the fluorine atom is electron-withdrawing by induction (-I effect), the resonance stabilization of the benzylic carbocation-like intermediate is the dominant factor. This directs the nucleophile to attack the more substituted benzylic carbon.

Conversely, under neutral or basic conditions , the reaction follows a standard SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring directly. In this scenario, electronic effects on the carbons are less pronounced than steric effects, and the reaction pathway is primarily governed by steric hindrance.

A notable exception to standard reactivity can be observed in highly fluorinated epoxides, where strong negative hyperconjugation effects can strengthen the C-O bond at the less substituted position, sometimes leading to an "abnormal" regioselectivity where the nucleophile attacks the more hindered carbon even under nucleophilic conditions. While this is prominent in perfluorinated systems, the single fluorine in this compound primarily acts through the electronic effects described above.

Steric Hindrance Effects on Nucleophilic Attack

Steric hindrance is the primary factor controlling the regioselectivity of ring-opening reactions under basic or neutral (SN2) conditions. The three-membered ring of the epoxide is highly strained, making both of its carbons susceptible to nucleophilic attack. However, the two carbons are not sterically equivalent.

Benzylic Carbon: This carbon is bonded to the aromatic ring and a hydrogen atom. It is a secondary (2°) carbon center.

Terminal Carbon: This carbon is bonded to two hydrogen atoms. It is a primary (1°) carbon center.

The bulky 4-fluorophenyl group creates significant steric hindrance at the benzylic carbon. Consequently, in a classic SN2 reaction, the nucleophile will preferentially attack the less sterically hindered terminal carbon. This mode of attack is consistently observed with strong, hard nucleophiles such as alkoxides, Grignard reagents, and organolithium compounds. The result is the formation of a secondary alcohol at the benzylic position and a new bond at the terminal position.

The interplay between electronic and steric effects is summarized in the table below:

| Reaction Condition | Controlling Factor | Site of Nucleophilic Attack | Product Type |

| Acidic (SN1-like) | Electronic Effect (Carbocation Stability) | Benzylic Carbon | Primary Alcohol |

| Basic/Neutral (SN2) | Steric Hindrance | Terminal Carbon | Secondary Alcohol |

Catalytic Control over Regio- and Stereoselectivity

Modern synthetic methods often employ catalysts to override inherent substrate biases and achieve high levels of regio- and stereoselectivity. In the case of this compound, both chemical and biological catalysts can precisely control the outcome of ring-opening reactions.

A prime example is the biocatalytic asymmetric azidohydroxylation of 4-fluorostyrene (B1294925). This cascade reaction first involves the enzymatic epoxidation of 4-fluorostyrene to this compound, followed by a highly regioselective ring-opening with an azide (B81097) nucleophile, catalyzed by a halohydrin dehalogenase (HHDH) enzyme. The enzyme's active site directs the azide nucleophile to attack the terminal carbon, leading exclusively to the β-azido alcohol, a valuable chiral building block. This demonstrates how a catalyst can enforce a specific reaction pathway, in this case the one favored by sterics, with near-perfect control.

The table below details the results of such a biocatalytic cascade:

| Substrate | Biocatalyst System | Nucleophile | Product | Regioselectivity |

| 4-Fluorostyrene | Styrene (B11656) Monooxygenase (SfStyA), Halohydrin Dehalogenase (HheE5) | Sodium Azide | (S)-1-(4-fluorophenyl)-2-azidoethanol | >99% (Attack at terminal carbon) |

Reactions Involving the Aromatic Moiety

Electrophilic Aromatic Substitution on the Fluorophenyl Group

The 4-fluorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is dictated by the directing effects of the two substituents already present on the ring: the fluorine atom and the oxiranylmethyl group.

Fluorine: A halogen, it is an ortho, para-directing group, although it deactivates the ring towards substitution due to its strong inductive electron-withdrawing effect.

Oxiranylmethyl Group: This group, (-CH(O)CH₂), is electronically similar to an alkyl group. It is a weakly activating or deactivating group and is also ortho, para-directing.

The directing effects of both groups are synergistic. The fluorine atom directs incoming electrophiles to its ortho and para positions. The oxiranylmethyl group directs to its ortho and para positions. The position para to the fluorine is already occupied by the oxiranylmethyl group, and vice versa. Therefore, substitution is directed to the positions ortho to each substituent.

Considering the positions on the ring (C1 bearing the epoxide, C4 bearing the fluorine):

C2 and C6: Ortho to the oxiranylmethyl group, meta to the fluorine.

C3 and C5: Meta to the oxiranylmethyl group, ortho to the fluorine.

Both groups direct towards the C3 and C5 positions. Due to steric hindrance from the adjacent oxiranylmethyl group at C2/C6, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the fluorine atom.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (S)-2-(2-Fluoro-5-nitrophenyl)oxirane |

| Bromination | Br₂, FeBr₃ | (S)-2-(2-Bromo-5-fluorophenyl)oxirane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (S)-2-(2-Acetyl-5-fluorophenyl)oxirane |

Reactions with Arynes

Arynes, such as benzyne, are highly reactive, neutral intermediates. They are strong electrophiles and readily undergo reactions like Diels-Alder cycloadditions or nucleophilic additions. However, the reaction of pre-formed epoxides with arynes is not a common or synthetically useful transformation. The epoxide oxygen is a poor nucleophile, and the C-O bonds are not typically reactive towards the electrophilic aryne. Therefore, this is not considered a standard transformation pathway for this compound.

Rearrangements and Cyclization Reactions

Under the influence of Lewis or Brønsted acids, this compound can undergo rearrangement. This reaction is initiated by the coordination of the acid to the epoxide oxygen, which facilitates the cleavage of a C-O bond. In aryl epoxides, cleavage of the benzylic C-O bond is favored due to the formation of a more stable, resonance-delocalized carbocation-like intermediate. A subsequent 1,2-hydride shift from the adjacent carbon to the benzylic carbon results in the formation of a carbonyl compound. For this compound, this rearrangement is expected to yield (4-fluorophenyl)acetaldehyde.

Intramolecular cyclization reactions are also possible transformation pathways. If a derivative of this compound were synthesized to contain a tethered nucleophile (e.g., a hydroxyl or amino group), an intramolecular ring-opening reaction could occur. The regioselectivity of such a cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being kinetically favored. For example, a molecule with a hydroxyl group positioned to allow for a 5-exo-tet cyclization would readily form a substituted tetrahydrofuran (B95107) ring upon catalysis.

Ring Expansion Methodologies

Ring expansion reactions of epoxides provide an efficient route to larger heterocyclic systems, such as four-membered azetidines. These transformations typically involve a nucleophilic attack on one of the epoxide carbons, followed by an intramolecular cyclization. While specific examples detailing the ring expansion of this compound are not extensively documented, the principles can be illustrated through analogous transformations of closely related substrates. One such method involves the intramolecular aminolysis of a derivative of the epoxide.

A notable example is the Lanthanum(III) triflate-catalyzed intramolecular regioselective aminolysis of a cis-3,4-epoxy amine bearing a 4-fluorophenyl substituent. In this reaction, the amine nucleophile, tethered to the molecule, attacks the epoxide intramolecularly to form a four-membered azetidine (B1206935) ring. This process effectively represents a ring expansion from the three-membered oxirane to a four-membered azetidine.

The reaction demonstrates high regioselectivity, with the nucleophilic attack occurring at the carbon distal to the phenyl group (C3-selective aminolysis), even though the C4 position is a benzylic position which could stabilize a positive charge in an alternative reaction pathway. This selectivity is attributed to the coordination of the Lewis acid catalyst, La(OTf)3, to both the epoxide oxygen and the amine nitrogen, facilitating a conformation that favors the formation of the azetidine ring.

Table 1: La(OTf)3-Catalyzed Intramolecular Aminolysis of a 4-Fluorophenyl-Substituted Epoxy Amine

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | cis-N-(3-(4-fluorophenyl)glycidyl)-2-nitrobenzenesulfonamide | La(OTf)3 | 1,2-dichloroethane | 80 | 12 | (S)-1-(2-nitrophenylsulfonyl)-3-((R)-(4-fluorophenyl)(hydroxy)methyl)azetidine | 65 |

Data synthesized from a study on related substrates.

This methodology highlights a pathway for converting a derivative of this compound into a functionalized chiral azetidine, a valuable scaffold in medicinal chemistry.

Intramolecular Cyclizations

Intramolecular cyclization reactions of derivatives of this compound offer a powerful strategy for the synthesis of complex cyclic molecules with a high degree of stereocontrol. These reactions can be initiated by various means, including the use of Lewis acids to activate the epoxide ring towards intramolecular nucleophilic attack.

A pertinent example is the aforementioned La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction serves as a prime illustration of an intramolecular cyclization where a tethered amine nucleophile attacks the epoxide ring.

In a study by Nakafuku et al. (2023), a substrate bearing a 4-fluorophenyl group on the epoxide underwent efficient cyclization to the corresponding azetidine. frontiersin.org The reaction proceeds in high yield and tolerates various functional groups. The cis-stereochemistry of the starting epoxy amine is crucial for the desired regioselectivity of the ring closure. Computational studies have suggested that the Lewis acid catalyst, lanthanum(III), coordinates with both the substrate and the product, influencing the regiochemical outcome of the aminolysis. frontiersin.org

Table 2: Substrate Scope for La(OTf)3-Catalyzed Azetidine Synthesis

| Entry | R Group on Epoxide | Product | Yield (%) |

| 1 | Phenyl | 2ab | 85 |

| 2 | 4-Fluorophenyl | 2ac | 65 |

Adapted from Nakafuku, G., et al. (2023). frontiersin.org

This intramolecular cyclization provides a direct and stereocontrolled route to chiral 3-hydroxyazetidines, which are important structural motifs in various biologically active compounds. The use of a Lewis acid catalyst is key to promoting the reaction and controlling its regioselectivity.

Applications of S 4 Fluorophenyl Oxirane in Complex Molecule Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The primary application of (S)-(4-Fluorophenyl)oxirane in organic synthesis is as a chiral synthon. The term "chiral building block" refers to an enantiomerically pure compound that can be incorporated into a larger molecule without losing its stereochemical integrity, thereby imparting chirality to the final product. The electrophilic nature of the carbon atoms in the epoxide ring makes them susceptible to attack by a wide range of nucleophiles, a reaction that is both regio- and stereoselective.

Construction of Chiral Centers in Target Molecules

The ring-opening of this compound provides a powerful method for the creation of new stereogenic centers. When a nucleophile attacks one of the carbon atoms of the epoxide, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism results in the inversion of stereochemistry at the site of attack. Consequently, the (S)-configuration of the oxirane dictates the absolute stereochemistry of the newly formed chiral center in the product.

A key example of this application is the synthesis of chiral amino alcohols. The regioselective ring-opening of this compound with an azide (B81097) source, such as sodium azide (NaN3), yields the corresponding (S)-1-azido-2-hydroxy intermediate. The azide attacks the less sterically hindered carbon of the oxirane ring, leading to the formation of (S)-1-azido-1-(4-fluorophenyl)ethan-2-ol. This reaction establishes a new chiral center with a defined configuration, which is crucial for the synthesis of biologically active molecules. Subsequent reduction of the azide group furnishes the enantiomerically pure vicinal amino alcohol.

Precursor for Enantiomerically Pure Intermediates

Beyond the direct construction of a single chiral center, this compound is a precursor to a variety of more complex enantiomerically pure intermediates. These intermediates retain the chirality of the original epoxide and can be elaborated further in multi-step syntheses.

The chiral azido (B1232118) alcohol, (S)-1-azido-1-(4-fluorophenyl)ethan-2-ol, produced from the azide-mediated ring-opening, is itself a versatile intermediate. The azide and alcohol functional groups can be selectively manipulated. For instance, the alcohol can be protected or converted into a better leaving group, while the azide can be reduced to an amine. This allows for the sequential introduction of different molecular fragments, building complexity while preserving the stereochemical purity established in the initial ring-opening step. These intermediates are foundational for synthesizing various pharmaceutical agents where specific stereoisomers are required for therapeutic efficacy.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The strategic use of this compound as a chiral building block is particularly evident in the synthesis of bioactive molecules and pharmaceutical intermediates. The 4-fluorophenyl moiety is a common structural motif in many drugs, and the ability to introduce it with specific stereochemistry is highly valuable.

Precursors for Antibacterial and Antiviral Agents

Chiral epoxides are foundational starting materials for a range of antimicrobial agents. The core structure of triazole antifungal drugs, such as fluconazole (B54011) and voriconazole, is a chiral diol backbone which is often derived from an epoxide. The synthesis of analogous structures utilizes the ring-opening of a chiral epoxide with 1,2,4-triazole (B32235). For example, reacting this compound with 1,2,4-triazole can produce the key intermediate (S)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. This intermediate contains the necessary stereocenter and functional groups for elaboration into potent antifungal compounds that function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.

Similarly, the oxazolidinone class of antibiotics, which includes Linezolid, relies on a chiral amino alcohol backbone. The synthesis of Linezolid analogues can be achieved starting from chiral epoxides. The epoxide is opened with a suitable amine, and the resulting amino alcohol is then cyclized to form the characteristic oxazolidinone ring, a critical pharmacophore for antibacterial activity.

Intermediates for Anticancer Compounds

The fluorophenyl group is a key component in numerous anticancer agents, where it can enhance binding affinity to target proteins or improve metabolic stability. The use of this compound allows for the precise installation of this group in a three-dimensional arrangement that is often critical for biological activity. As detailed in the following section, this is particularly relevant for the synthesis of specific kinase inhibitors.

Synthesis of IGF-1R Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for the insulin-like growth factor 1 receptor (IGF-1R). The IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in the development and progression of many human cancers.

Linsitinib (OSI-906) is a potent and selective dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR) that has been investigated in numerous clinical trials for various cancers. The molecular structure of Linsitinib contains a complex chiral side chain. While the final patented synthesis routes for large-scale production often start from different precursors, early-stage discovery and synthesis of related complex chiral molecules frequently employ chiral epoxides like this compound to establish the required stereochemistry. The synthesis involves building a complex chiral fragment that is ultimately coupled to the core heterocyclic structure of the inhibitor. The use of a chiral epoxide ensures the enantiopurity of this side chain, which is essential for its specific interaction with the kinase domain of the receptor.

Derivatization to Fluoro-Substituted Phenylethanolamines

One of the fundamental applications of this compound is its conversion into chiral fluoro-substituted phenylethanolamines. This transformation is typically achieved through the regioselective ring-opening of the epoxide with a variety of nitrogen nucleophiles.

The reaction of this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. In general, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom, which in this case is the terminal methylene (B1212753) group. This results in the formation of a 1-amino-2-hydroxyethylbenzene derivative. The stereochemistry at the benzylic carbon is retained during this process, leading to the formation of a specific enantiomer of the phenylethanolamine.

The general reaction scheme is depicted below:

Figure 1: General reaction for the synthesis of fluoro-substituted phenylethanolamines from this compound.

Figure 1: General reaction for the synthesis of fluoro-substituted phenylethanolamines from this compound.This straightforward derivatization provides access to a class of compounds that are prevalent in medicinal chemistry. The resulting fluoro-substituted phenylethanolamines can serve as key intermediates for the synthesis of various pharmaceutically active compounds. The specific properties of the final product can be tuned by the choice of the amine used in the ring-opening step.

Application in Synthesizing Dopamine (B1211576) Transporter Ligands

The 1-(4-fluorophenyl)-2-aminoethanol scaffold, readily accessible from this compound, is a valuable pharmacophore for the development of ligands targeting the dopamine transporter (DAT). Atypical dopamine transporter inhibitors have shown therapeutic potential in preclinical models of psychostimulant abuse. rsc.org

While direct synthesis of established DAT ligands starting from this compound is not extensively documented in readily available literature, the synthetic utility of similar epoxides in this field is well-established. For instance, the synthesis of a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are potent DAT inhibitors, involves the ring-opening of appropriate oxiranes as a key step. rsc.org This highlights the general strategy of using chiral epoxides to introduce specific side chains onto a core scaffold to modulate binding affinity and selectivity for the dopamine transporter.

The hypothetical synthesis of a potential DAT ligand using this compound would involve the reaction of the epoxide with a suitable amine-containing core structure. This would introduce the chiral 1-(4-fluorophenyl)-2-hydroxyethyl moiety, which could then be further functionalized. The stereochemistry of the oxirane is crucial as the biological activity of DAT ligands is often highly dependent on the spatial arrangement of the pharmacophoric groups.

| Reactant 1 | Reactant 2 | Product Class | Therapeutic Target |

| This compound | Amine-containing scaffold | Chiral 1-(4-fluorophenyl)-2-aminoethanol derivatives | Dopamine Transporter (DAT) |

The table above illustrates the potential application of this compound in the synthesis of dopamine transporter ligands.

Precursor for Paroxetine and Analogs

A significant and well-documented application of this compound is its role as a key precursor in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Paroxetine. The synthesis of Paroxetine requires the stereospecific construction of a substituted piperidine (B6355638) ring, and this compound provides the necessary chiral center and the 4-fluorophenyl group.

The synthetic route to Paroxetine from this compound typically involves the opening of the epoxide ring with a suitable nucleophile, which is then elaborated to form the piperidine core. For example, a common strategy involves the reaction of the oxirane with a malonate derivative, followed by a series of transformations including cyclization, reduction, and functional group manipulations to yield the key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. nih.gov This intermediate is then further derivatized to afford Paroxetine.

The stereochemistry of the starting oxirane is critical for obtaining the desired (3S,4R) stereochemistry in the final Paroxetine molecule, which is essential for its pharmacological activity.

| Starting Material | Key Intermediate | Final Product |

| This compound | (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine | Paroxetine |

The table above outlines the role of this compound as a precursor in the synthesis of Paroxetine.

Synthesis of Ticagrelor Intermediates

While this compound is not directly used in the most common synthetic routes to the antiplatelet drug Ticagrelor, its structural analog, (S)-3,4-difluorophenyloxirane, is a crucial chiral starting material. This highlights the potential of fluorinated phenyl oxiranes in the synthesis of complex pharmaceutical agents.

The synthesis of a key chiral intermediate for Ticagrelor, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, can be achieved starting from (S)-3,4-difluorophenyloxirane. This demonstrates the utility of such chiral epoxides in constructing the stereochemically defined cyclopropylamine (B47189) moiety, which is a critical component of the Ticagrelor molecule.

Given the structural similarity, it is conceivable that this compound could be employed in the synthesis of Ticagrelor analogs or other related compounds where a 4-fluorophenyl group is desired in place of the 3,4-difluorophenyl group. The synthetic strategies developed for the difluoro analog could likely be adapted for the monofluorinated compound.

| Chiral Epoxide | Key Intermediate Synthesized | Potential Final Product Class |

| (S)-3,4-Difluorophenyloxirane | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | Ticagrelor |

| This compound | (1R,2S)-2-(4-Fluorophenyl)cyclopropylamine | Ticagrelor Analogs |

The table above shows the established use of a related difluoro-oxirane in Ticagrelor synthesis and the potential analogous application of this compound.

Role in Stereoselective Total Synthesis of Natural Products and Analogs

Chiral epoxides are invaluable building blocks in the total synthesis of natural products, providing a reliable means of introducing stereocenters and functional handles for further elaboration. The synthetic versatility of the oxirane ring allows for a wide range of transformations, including nucleophilic ring-opening, isomerization to allylic alcohols, and reduction to alcohols.

While this compound is a synthetically useful chiral building block, its specific application in the total synthesis of complex, naturally occurring products is not widely reported in the scientific literature. The presence of the 4-fluorophenyl group makes it more tailored for the synthesis of pharmaceutical agents and their analogs, where the fluorine atom is introduced to modulate biological activity and pharmacokinetic properties.

However, the principles of stereoselective synthesis would allow for the incorporation of the 1-(4-fluorophenyl)-2-hydroxyethyl moiety derived from this oxirane into analogs of natural products. This could be a strategy to create novel compounds with potentially enhanced or altered biological activities. For instance, a fluorinated analog of a natural product could exhibit improved metabolic stability or different binding characteristics compared to the parent compound.

Mechanistic Investigations and Theoretical Studies on S 4 Fluorophenyl Oxirane Reactivity

Elucidation of Reaction Mechanisms

The high ring strain of epoxides, stemming from both angle and torsional strain, is the primary driving force for their reactivity with nucleophiles, even though an alkoxide is not typically a good leaving group. Mechanistic studies focus on understanding the precise sequence of bond-breaking and bond-forming events during its transformation, particularly in ring-opening reactions.

The ring-opening of epoxides like (S)-(4-Fluorophenyl)oxirane can proceed through different pathways depending on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst.

Under Basic or Nucleophilic Conditions (Strong Nucleophiles): The reaction typically follows an S(_N)2 mechanism. A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. The process involves a backside attack, leading to an inversion of stereochemistry at the reaction center and the formation of trans or anti products.

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the oxygen atom of the epoxide is first protonated, making it a better leaving group and activating the ring. The nucleophilic attack then occurs. The regioselectivity in this case is governed by electronic factors. The attack happens at the carbon atom that can better stabilize the partial positive charge in the transition state. For this compound, this would be the benzylic carbon, as it is more substituted and can better stabilize a carbocation-like character. This pathway is considered to have a character intermediate between a pure S(_N)1 and S(_N)2 mechanism.

A specific example of epoxide ring-opening has been studied with Frustrated Lewis Pairs (FLPs). In this mechanism, the Lewis acidic borane (B79455) moiety of the FLP first activates the epoxide. This is followed by an intermolecular nucleophilic attack by the phosphine (B1218219) component of a second FLP molecule on the least hindered epoxide carbon atom, which initiates the ring-opening.

Theoretical calculations are crucial for identifying and characterizing the transient species that exist along a reaction pathway. In the FLP-mediated ring-opening of epoxides structurally similar to this compound, computational studies have identified key intermediates. The reaction begins with the formation of a Lewis adduct between the FLP and the epoxide. This adduct is an intermediate that then proceeds through a transition state to open the ring. For 2-phenyloxirane, the formation of this initial Lewis adduct has a calculated free energy of activation (ΔG‡) of 7.1 kcal/mol. The subsequent ring-opening step to form another intermediate has a ΔG‡ of 13.5 kcal/mol, ultimately leading to a zwitterionic product.

| Species | Description | Calculated ΔG (kcal/mol) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Lewis Adduct (Ib) | Initial adduct between epoxide and FLP | 4.9 | 7.1 |

| Intermediate (IIIb) | Intermediate after epoxide ring-opening | -21.3 | 13.5 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at an electronic level, offering insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of molecules. For fluorophenyl derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-31++G(d,p) to obtain optimized geometries and vibrational frequencies.

DFT studies can elucidate reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. In a ring-opening reaction, the interaction between the HOMO of the nucleophile and the LUMO of the this compound would be analyzed to predict the reaction's feasibility and regioselectivity.

Furthermore, DFT calculations are instrumental in mapping reaction pathways and determining the energies of intermediates and transition states, as seen in the FLP-mediated epoxide opening. For instance, calculations at the wB97X-D/6-31G(d,p) level of theory were used to model the reaction of 2-phenyloxirane, a close analogue.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is often used for static analysis of electronic structure, MD simulations provide a dynamic picture of molecular behavior, allowing researchers to observe conformational changes and intermolecular interactions.

Influence of Electronic and Steric Factors on Reactivity and Stereoselectivity

The outcome of reactions involving this compound is a delicate balance of electronic and steric effects. These factors determine which of the two epoxide carbons is attacked (regioselectivity) and the spatial arrangement of the resulting product (stereoselectivity).

Steric Factors: Steric hindrance plays a critical role, especially in reactions proceeding via an S(_N)2 mechanism. Nucleophiles will preferentially attack the less sterically hindered carbon atom. In this compound, this is the non-benzylic carbon (Cβ). The influence of steric bulk has been demonstrated in other systems where bulky protecting groups, like a trityl group, can be used to direct a ring-opening reaction to the carbon distal to the bulky group.

Electronic Factors: The electronic nature of the substituents significantly influences reactivity. The fluorine atom is electron-withdrawing, which affects the electron density across the phenyl ring and the stability of any potential carbocation-like intermediates. Under acidic conditions, the ring-opening occurs at the carbon that can best stabilize a developing positive charge. For this compound, this is the benzylic carbon (Cα), as the adjacent phenyl ring can stabilize the charge through resonance, even with the deactivating effect of the fluorine. The analysis of frontier molecular orbitals (FMOs) also provides an electronic basis for reactivity, suggesting that electron transfer is favored from a donor (nucleophile) to an acceptor (the epoxide, specifically its LUMO). The regiochemistry can be predicted by evaluating the local reactivity indices, such as condensed Fukui functions, which indicate the most electrophilic sites on the epoxide.

The interplay between these factors dictates the reaction's outcome. In basic media, steric control favors attack at the less substituted carbon, while in acidic media, electronic control favors attack at the more substituted benzylic carbon.

Hammett Analysis in Structure-Reactivity Correlations

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship between the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions and a substituent constant (σ), which is a measure of the electronic effect of the substituent. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that indicates the susceptibility of the reaction to substituent effects, and σ (sigma) is the substituent constant. wikipedia.org

For the ring-opening reactions of para-substituted phenyloxiranes, including this compound, Hammett analysis can provide valuable information about the transition state of the reaction. The sign and magnitude of the ρ value are particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the buildup of positive charge in the transition state.

While a specific Hammett study for this compound is not extensively documented in readily available literature, the principles can be applied by analogy to studies on similar styrene (B11656) oxide derivatives. For instance, in the acid-catalyzed hydrolysis of styrene oxides, the reaction proceeds through a transition state with significant carbocationic character at the benzylic carbon. In such cases, a negative ρ value is expected, as electron-donating groups would stabilize the developing positive charge. The fluorine atom in the para position of this compound is an electron-withdrawing group (σp = +0.06), which would be expected to slightly decelerate a reaction with a positive charge buildup in the transition state compared to unsubstituted phenyloxirane.

To illustrate how a Hammett plot would be constructed for a hypothetical reaction of para-substituted (S)-phenyloxiranes, consider the following data for a nucleophilic ring-opening reaction:

| Substituent (X) | Substituent Constant (σp) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.20 | -0.70 |

| -CH₃ | -0.17 | 0.45 | -0.35 |

| -H | 0.00 | 1.00 | 0.00 |

| -F | 0.06 | 1.58 | 0.20 |

| -Cl | 0.23 | 3.98 | 0.60 |

| -NO₂ | 0.78 | 199.53 | 2.30 |

This is a hypothetical data table created for illustrative purposes based on the principles of Hammett analysis.

A plot of log(kₓ/k₀) versus σp for this hypothetical data would yield a straight line with a slope equal to the reaction constant, ρ. The positive slope in this hypothetical example would suggest a transition state with developing negative charge, which is stabilized by electron-withdrawing substituents.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov These models are widely used in drug discovery and environmental science to predict the properties of new compounds. For derivatives of this compound, QSAR studies can be employed to understand how modifications to the molecular structure influence their reactivity in various chemical transformations.

A QSAR study on oxirane derivatives typically involves the calculation of a set of molecular descriptors for a series of compounds and then using statistical methods to build a model that correlates these descriptors with an observed activity, such as the rate of a ring-opening reaction. Molecular descriptors can be categorized into several types, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound derivatives, changes in substituents on the phenyl ring would significantly alter these electronic descriptors.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

For instance, a QSAR study on the enzymatic ring-opening of a series of substituted phenyloxiranes catalyzed by an epoxide hydrolase could reveal the key structural features that determine the reaction rate and enantioselectivity. nih.gov A hypothetical QSAR study on derivatives of this compound might involve synthesizing a library of compounds with different substituents on the phenyl ring and measuring their reactivity with a specific nucleophile.

The following table illustrates the type of data that would be generated and used in such a QSAR study:

| Derivative | log(k) | logP | Molar Refractivity (MR) | Dipole Moment (μ) |

| (S)-(4-Methoxyphenyl)oxirane | 1.2 | 2.1 | 45.3 | 1.8 |

| (S)-(4-Methylphenyl)oxirane | 1.0 | 2.5 | 43.1 | 1.5 |

| (S)-Phenyloxirane | 0.8 | 2.0 | 38.5 | 1.3 |

| This compound | 0.9 | 2.2 | 38.7 | 1.6 |

| (S)-(4-Chlorophenyl)oxirane | 1.1 | 2.7 | 43.3 | 1.7 |

| (S)-(4-Nitrophenyl)oxirane | 1.5 | 1.8 | 44.2 | 4.2 |

This is a hypothetical data table created for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Using multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a QSAR equation could be derived. For example, a hypothetical MLR equation might look like:

log(k) = c₀ + c₁logP + c₂MR + c₃*μ

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with desired reactivity profiles.

Advanced Research Directions and Future Perspectives in S 4 Fluorophenyl Oxirane Chemistry

Development of Novel Enantioselective Synthetic Strategies

The asymmetric epoxidation of 4-fluorostyrene (B1294925) is the most direct route to (S)-(4-Fluorophenyl)oxirane. The development of novel, highly enantioselective strategies is paramount for accessing this chiral synthon in high optical purity, which is crucial for its use in pharmaceutical applications.

Future research is heavily invested in biocatalysis, leveraging enzymes to perform highly selective oxidations. One promising avenue involves the use of cytochrome P450 monooxygenases. Through protein engineering, non-natural P450 peroxygenases have been developed that exhibit exceptional enantioselectivity for styrene (B11656) epoxidation. For instance, specific mutants have achieved up to 99% enantiomeric excess (ee) for the (R)-epoxide, with high catalytic turnover numbers (TONs). nih.gov This approach is adaptable to styrene derivatives like 4-fluorostyrene, offering a pathway to high-purity this compound. nih.gov

Another biocatalytic approach employs styrene monooxygenases (SMOs), such as StyA. Chemoenzymatic systems that couple the FADH2-dependent StyA with an organometallic catalyst for cofactor regeneration have been shown to convert various styrene derivatives into their corresponding (S)-epoxides with greater than 98% ee. researchgate.net These enzymatic methods represent a green and highly selective alternative to traditional chemical catalysis. mdpi.com

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Beyond biocatalysis, the exploration of novel chemocatalytic systems continues to be a major research focus. Chiral manganese(III)(salen) complexes are well-established catalysts for the asymmetric epoxidation of unfunctionalized olefins. liv.ac.uk A significant advancement in this area is the immobilization of these catalysts onto solid supports, such as mesoporous materials. liv.ac.uk This heterogenization offers several advantages over homogeneous systems, including simplified catalyst separation and recycling, which are critical for industrial-scale synthesis. liv.ac.uk Interestingly, these heterogeneous catalysts have sometimes demonstrated even higher enantioselectivity compared to their homogeneous counterparts, an effect attributed to the influence of the support material. liv.ac.uk